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molecular formula C7H6FN3 B1323484 6-fluoro-1H-indazol-3-amine CAS No. 404827-75-4

6-fluoro-1H-indazol-3-amine

Cat. No. B1323484
M. Wt: 151.14 g/mol
InChI Key: JKOGFRGFWFEFNT-UHFFFAOYSA-N
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Patent
US07863291B2

Procedure details

To 2,4-difluorobenzonitrile (1.21 g, 8.70 mmol) was added hydrazine monohydrate (8.46 mL, 174 mmol). The mixture was heated to reflux for 5 hours and then poured onto ice. The solution was extracted with ethyl acetate, dried with magnesium sulfate, filtered and concentrated. The residue was purified by column chromatography (25-100% ethyl acetate/hexane) to afford 6-fluoro-1H-indazol-3-amine (0.5 g, 3.3 mmol, 38% yield) as light yellow powder. 1H NMR (500 MHz, DMSO-D6) δ ppm 11.42 (s, 1 H), 7.70 (dd, J=8.55, 5.49 Hz, 1 H), 6.97 (dd, J=10.07, 1.83 Hz, 1 H), 6.72-6.79 (m, 1 H), 5.40 (s, 2 H). MS (LC/MS) R.T.=0.61; [M+H]+=152.11.
Quantity
1.21 g
Type
reactant
Reaction Step One
Quantity
8.46 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].O.[NH2:12][NH2:13]>>[F:10][C:8]1[CH:9]=[C:2]2[C:3]([C:4]([NH2:5])=[N:12][NH:13]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1.21 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)F
Name
Quantity
8.46 mL
Type
reactant
Smiles
O.NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 5 hours
Duration
5 h
ADDITION
Type
ADDITION
Details
poured onto ice
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (25-100% ethyl acetate/hexane)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C(=NNC2=C1)N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.3 mmol
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 38%
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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